(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
Description
(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a secondary amine featuring a benzyl group substituted with a methyl group at the meta position and a 3-morpholin-4-yl-propyl chain. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts polarity and hydrogen-bonding capacity, while the benzyl group contributes aromaticity and hydrophobic interactions. This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, as a building block for synthesizing more complex molecules .
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-4-2-5-15(12-14)13-16-6-3-7-17-8-10-18-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWBXULZILRFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-methylbenzyl chloride, is reacted with sodium azide to form 3-methylbenzyl azide.
Reduction of the Azide: The azide is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Formation of the Morpholine Intermediate: Separately, 3-chloropropylamine is reacted with morpholine to form 3-morpholin-4-yl-propylamine.
Coupling Reaction: Finally, the benzyl amine and morpholine intermediates are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to active sites or allosteric sites, altering the conformation and function of the target molecules. This interaction can result in various biological effects, including inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The compound is part of a broader class of benzyl-morpholinylpropylamines, where structural variations arise from substituents on the benzyl ring or modifications to the morpholine-propyl chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a methyl group at the meta position of the benzyl moiety and a morpholine ring connected through a propyl chain. Its molecular formula is CHNO, with a molecular weight of approximately 246.35 g/mol. The presence of the morpholine ring enhances its solubility and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes . The compound may act as:
- Agonist or Antagonist : Depending on the target, it can modulate neurotransmitter receptors, influencing pathways related to anxiety, depression, or pain.
- Inhibitor : It may inhibit specific kinases or phosphatases involved in cell signaling pathways, potentially affecting cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated significant antitumor activity with an IC value in the low micromolar range .
- Neurotransmitter Modulation : The compound's structure allows it to interact with neurotransmitter systems, potentially acting as a modulator for serotonin or dopamine receptors.
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to this compound:
-
Antitumor Studies :
- A study evaluated a series of benzyl-substituted compounds for antitumor activity. One compound showed a GI value of 10.47 µM against certain cancer cell lines, indicating promising anticancer properties .
- Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression.
- Neuropharmacological Studies :
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Activity | IC / GI | Notes |
|---|---|---|---|
| This compound | Antitumor, Neurotransmitter Modulation | TBD | Potential for therapeutic applications |
| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | Antitumor | 10.47 µM | Significant activity against cancer cell lines |
| (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide | Kinesin Inhibitor | TBD | Induces mitotic arrest in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
